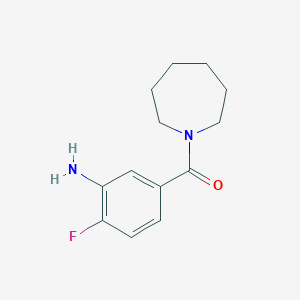
(3-Amino-4-fluorophenyl)(azepan-1-yl)methanone
説明
3-Amino-4-fluorophenyl)(azepan-1-yl)methanone, also known as (3-AFA), is a synthetic compound that has recently been studied for its potential applications in scientific research. It is an aromatic amine with a fluoro-substituted phenyl ring and an azepan ring. 3-AFA has been found to possess a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its effects on various biological systems.
科学的研究の応用
3-AFA has been used in a variety of scientific research applications. It has been used to study its effects on various biological systems, such as cell proliferation, apoptosis, and gene expression. It has also been used to study the effects of various drugs on the body, such as the effects of antiepileptic drugs on the central nervous system. Additionally, 3-AFA has been used to study the effects of various environmental factors, such as the effects of air pollution on human health.
作用機序
The mechanism of action of 3-AFA is still under investigation. However, it is believed that the compound exerts its effects by binding to various receptors in the body, such as the serotonin receptor. Additionally, it is believed that 3-AFA can modulate the activity of certain enzymes, such as caspase-3, which is involved in the regulation of apoptosis.
Biochemical and Physiological Effects
3-AFA has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, such as breast cancer cells, and has also been shown to induce apoptosis in those cells. Additionally, 3-AFA has been found to have anti-inflammatory and antioxidant effects, and has been shown to reduce the levels of certain pro-inflammatory cytokines, such as tumor necrosis factor alpha.
実験室実験の利点と制限
The use of 3-AFA in laboratory experiments has both advantages and limitations. One of the major advantages of using 3-AFA is that it is relatively easy to synthesize and is relatively stable. Additionally, 3-AFA can be used in a variety of experiments, such as cell culture experiments and animal studies. However, one of the major limitations of using 3-AFA is that it can be toxic at high concentrations, and therefore must be used with caution.
将来の方向性
The potential applications of 3-AFA are still being explored. Further research is needed to better understand the mechanism of action of 3-AFA and to investigate its potential therapeutic applications. Additionally, further research is needed to investigate the effects of 3-AFA on various biological systems, such as the cardiovascular system and the immune system. Finally, further research is needed to investigate the potential toxicity of 3-AFA and to develop safer methods of synthesis and use.
特性
IUPAC Name |
(3-amino-4-fluorophenyl)-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O/c14-11-6-5-10(9-12(11)15)13(17)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCCTRHIKJPSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=C(C=C2)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


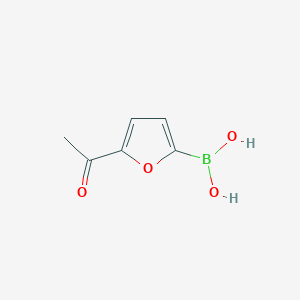
![3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3033656.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-propoxybenzyl)piperidine-3-carboxamide](/img/structure/B3033657.png)
![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-[2-(4-chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B3033658.png)
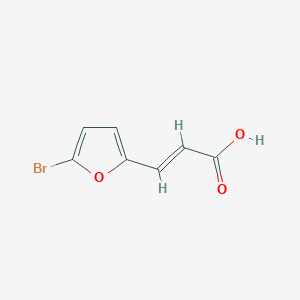
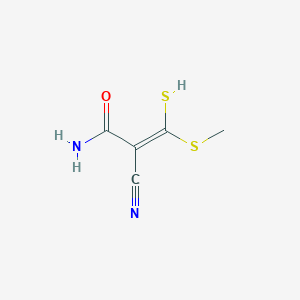
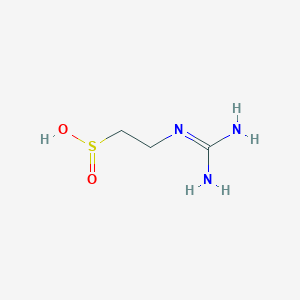
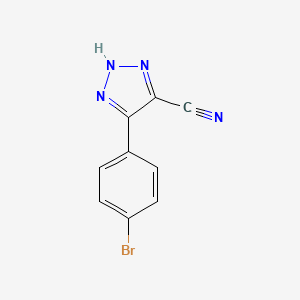
![(2E)-3-{3-[(2-ethyl-1H-imidazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B3033664.png)
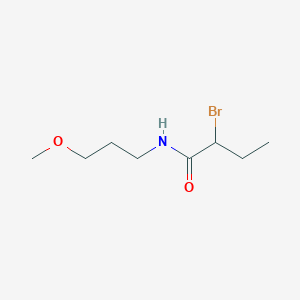

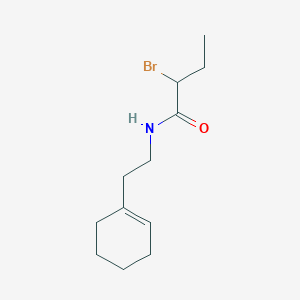
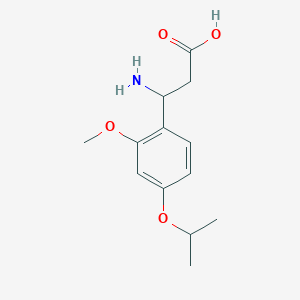
![1-{3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}-4-ethylpiperazine](/img/structure/B3033671.png)
